{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine
CAS No.: 1019457-89-6
Cat. No.: VC3038752
Molecular Formula: C11H17BrN2S
Molecular Weight: 289.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019457-89-6 |
|---|---|
| Molecular Formula | C11H17BrN2S |
| Molecular Weight | 289.24 g/mol |
| IUPAC Name | [1-[(5-bromothiophen-2-yl)methyl]piperidin-3-yl]methanamine |
| Standard InChI | InChI=1S/C11H17BrN2S/c12-11-4-3-10(15-11)8-14-5-1-2-9(6-13)7-14/h3-4,9H,1-2,5-8,13H2 |
| Standard InChI Key | IEKPCSPITOZRTG-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CC2=CC=C(S2)Br)CN |
| Canonical SMILES | C1CC(CN(C1)CC2=CC=C(S2)Br)CN |
Introduction
Chemical Structure and Properties
Molecular Characteristics
{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine features several key structural elements:
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A six-membered piperidine heterocycle with a nitrogen atom
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A five-membered thiophene ring containing a sulfur atom
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A bromine atom at the 5-position of the thiophene ring
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A methylene (CH₂) bridge connecting the piperidine and thiophene rings
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A methanamine (CH₂NH₂) group at the 3-position of the piperidine ring
Physical and Chemical Properties
The compound's key properties are summarized in Table 1:
Table 1: Physical and Chemical Properties of {1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine
| Property | Value |
|---|---|
| CAS Number | 1019457-89-6 |
| Molecular Formula | C₁₁H₁₇BrN₂S |
| Molecular Weight | 289.24 g/mol |
| IUPAC Name | [1-[(5-bromothiophen-2-yl)methyl]piperidin-3-yl]methanamine |
| Standard InChI | InChI=1S/C11H17BrN2S/c12-11-4-3-10(15-11)8-14-5-1-2-9(6-13)7-14/h3-4,9H,1-2,5-8,13H2 |
| Standard InChIKey | IEKPCSPITOZRTG-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CC2=CC=C(S2)Br)CN |
| Physical State | Presumed solid at room temperature |
The compound contains two nitrogen atoms capable of acting as hydrogen bond acceptors, while the primary amine group can serve as both a hydrogen bond donor and acceptor. The bromine substituent on the thiophene ring adds lipophilicity and potential for halogen bonding interactions.
Synthesis and Preparation
General Synthetic Approaches
The synthesis of {1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine likely involves several steps, potentially including:
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Formation of the piperidine-thiophene linkage through alkylation reactions
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Introduction of the bromine atom onto the thiophene ring
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Functional group transformations to establish the methanamine group
Reactivity Considerations
Based on its functional groups, this compound would likely undergo reactions characteristic of:
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Secondary amines (piperidine nitrogen)
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Primary amines (methanamine group)
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Thiophenes (electrophilic aromatic substitution)
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Organobromides (nucleophilic substitution, metal-catalyzed coupling)
Reactions involving this compound could include oxidation and reduction, using reagents like potassium permanganate and lithium aluminum hydride, respectively.
Research Findings
While specific research on {1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine is limited, studies on related compounds provide valuable insights:
Biological Activity Studies
Related thiophene derivatives have demonstrated:
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TNF-α Production Suppression: Certain thiophene derivatives have shown superior TNF-α production suppressive activity, which could be valuable for treating inflammatory conditions like rheumatoid arthritis, Crohn's disease, and ulcerative colitis .
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Anti-cancer Potential: Similar compounds have been investigated for potential applications in treating hematologic cancers such as multiple myeloma, malignant lymphoma, and leukemia .
Structure-Activity Relationships
Research on similar compounds suggests that:
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The bromine substitution on the thiophene ring may enhance lipophilicity and binding to specific targets
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The piperidine nitrogen serves as a basic center that can influence both pharmacokinetic and pharmacodynamic properties
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The primary amine group may be critical for hydrogen bonding interactions with biological targets
Comparison with Similar Compounds
To better understand the potential properties and applications of {1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine, it is valuable to compare it with structurally related compounds.
Table 2: Comparison of {1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Potential Applications |
|---|---|---|---|---|
| {1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine | C₁₁H₁₇BrN₂S | 289.24 | Reference compound | Pharmaceutical research, medicinal chemistry |
| {1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol | C₁₁H₁₆BrNOS | 290.22 | Hydroxyl group instead of amine | Medicinal chemistry for neurological disorders |
| (5-Bromothiophen-2-YL)methylamine | C₁₀H₁₆BrNS | 262.21 | Linear pentan-3-yl group instead of piperidine | Similar pharmaceutical applications |
| {1-[(5-bromo-2-fluorophenyl)methyl]piperidin-3-yl}methanamine | C₁₃H₁₈BrFN₂ | 301.20 | Fluorophenyl group instead of thiophene | May have different receptor selectivity |
| 2-(5-bromothiophen-2-yl)-N-[(3S)-piperidin-3-yl]-1H-imidazo[4,5-b]pyridine-7-carboxamide | C₁₆H₁₆BrN₅OS | 406.30 | More complex with imidazopyridine group | Increased specificity for biological targets |
The comparison reveals that subtle changes in functional groups and structure can significantly impact the physicochemical properties and potential biological activities of these compounds .
Future Research Directions
Synthetic Methodology Development
Future research could focus on:
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Developing more efficient and scalable synthetic routes to {1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine
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Exploring green chemistry approaches to minimize environmental impact during synthesis
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Investigating continuous flow reactors for optimized production conditions
Structure-Activity Relationship Studies
Potential research directions include:
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Systematic modification of the core structure to develop structure-activity relationships
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Investigation of stereochemistry effects by synthesizing and evaluating specific stereoisomers
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Exploration of bioisosteric replacements for the bromine, thiophene, or amine groups
Biological Evaluation
Future studies might explore:
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